N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H34N4O2S and its molecular weight is 430.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N6O4, with a molecular weight of 454.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of both dimethylamino and piperazine functionalities enhances its solubility and bioavailability, making it a candidate for drug development.
1. Cardiovascular Effects
Research indicates that sulfonamide derivatives can significantly influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives, including those structurally related to our compound, can decrease perfusion pressure in a time-dependent manner. This effect is hypothesized to result from interactions with calcium channels, suggesting potential applications in managing cardiovascular diseases .
2. Antitumor Activity
Compounds sharing structural characteristics with this compound have shown promising antitumor properties. For instance, derivatives with similar piperazine rings have been reported to inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using software like SwissADME have suggested that the compound may exhibit favorable absorption and distribution characteristics. However, further experimental validation is necessary to determine its metabolic pathways and potential interactions with cytochrome P450 enzymes .
Case Study 1: Interaction with Calcium Channels
In a controlled laboratory setting, the interaction of related sulfonamide compounds with calcium channels was assessed through docking studies. The results indicated that specific derivatives could inhibit calcium channel activity, leading to decreased coronary resistance and altered perfusion pressure in cardiac tissues. This suggests a mechanism through which these compounds may exert their cardiovascular effects .
Case Study 2: Anticancer Efficacy
A series of in vitro experiments evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, highlighting their potential as anticancer agents.
Comparative Analysis
The following table summarizes key biological activities associated with compounds structurally related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-benzenesulfonamide | Sulfonamide group | Antimicrobial properties |
N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |
4-Fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2S/c1-18-6-7-19(2)23(16-18)30(28,29)24-17-22(27-14-12-26(5)13-15-27)20-8-10-21(11-9-20)25(3)4/h6-11,16,22,24H,12-15,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDYJZBVNCTMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.